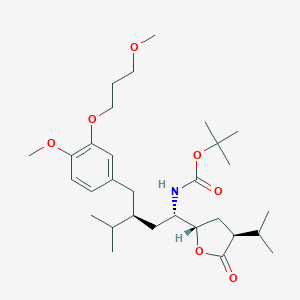

4-O-β-D-甘露糖基-D-甘露糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

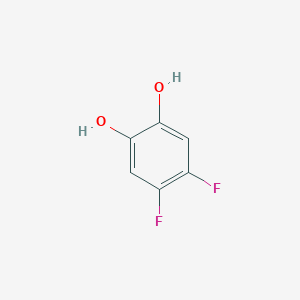

β-甘露糖双糖是由两个甘露糖分子通过β-1,4-糖苷键连接而成的二糖。 它是一种寡糖,在各种生物过程中起着重要作用,特别是在甘露聚糖的降解中,甘露聚糖是植物和一些微生物细胞壁中发现的多糖 .

科学研究应用

β-甘露糖双糖在科学研究和工业中有几个应用:

作用机制

β-甘露糖双糖主要通过与其β-甘露糖苷酶相互作用而发挥作用。 这些酶识别并结合到β-甘露糖双糖中的β-1,4-糖苷键,催化其水解以释放甘露糖 . β-甘露糖双糖的分子靶标包括β-甘露糖苷酶的活性位点,这些活性位点包含促进糖苷键裂解的特定氨基酸残基 .

类似化合物:

α-甘露糖双糖: 与β-甘露糖双糖类似,但具有α-1,4-糖苷键。

纤维二糖: 由两个葡萄糖分子通过β-1,4-糖苷键连接而成的二糖。

乳糖: 由葡萄糖和半乳糖通过β-1,4-糖苷键连接而成的二糖。

独特性: β-甘露糖双糖在其两个甘露糖分子之间特有的β-1,4-糖苷键连接中是独特的,这使其与纤维二糖和乳糖等其他二糖区分开来。 这种特定的连接使其成为研究β-甘露聚糖酶和β-甘露糖苷酶以及益生元开发和生物燃料生产应用的宝贵底物 .

未来方向

准备方法

合成路线和反应条件: β-甘露糖双糖可以通过使用β-甘露聚糖酶对甘露聚糖进行酶促水解来合成。 这些酶催化甘露聚糖中β-1,4-糖苷键的断裂,从而形成β-甘露糖双糖 . β-甘露聚糖酶活性的最佳反应条件通常包括 50-60°C 的温度范围和 5.0-7.0 的 pH 范围 .

工业生产方法: β-甘露糖双糖的工业生产通常涉及使用重组微生物,这些微生物经过基因工程改造以表达高水平的β-甘露聚糖酶。 这些微生物在受控条件下在生物反应器中培养,以最大限度地提高酶的生产和效率 . 然后,通过各种色谱技术纯化所得的β-甘露糖双糖。

化学反应分析

反应类型: β-甘露糖双糖主要经历由β-甘露糖苷酶催化的水解反应,β-甘露糖苷酶裂解β-1,4-糖苷键以释放甘露糖单体 . 它还可以参与转糖基化反应,其中糖苷键被裂解并与不同的受体分子重新形成 .

常用试剂和条件: β-甘露糖双糖的水解通常需要β-甘露糖苷酶,它们在 4.0-6.0 的 pH 范围内和 30-50°C 的温度下具有活性 . 转糖基化反应可能涉及各种受体分子,例如在类似条件下的其他糖或醇 .

主要产物: β-甘露糖双糖水解的主要产物是甘露糖。 在转糖基化反应中,产物会因所用受体分子的不同而异,从而形成不同的寡糖 .

相似化合物的比较

Alpha-Mannobiose: Similar to beta-Mannobiose but with an alpha-1,4-glycosidic bond.

Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.

Lactose: A disaccharide composed of glucose and galactose linked by a beta-1,4-glycosidic bond.

Uniqueness: Beta-Mannobiose is unique in its specific beta-1,4-glycosidic linkage between two mannose molecules, which distinguishes it from other disaccharides like cellobiose and lactose. This specific linkage makes it a valuable substrate for studying beta-mannanase and beta-mannosidase enzymes, as well as for applications in prebiotic development and biofuel production .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-O-beta-D-Mannopyranosyl-D-mannose involves the glycosylation of mannose with a protected mannose derivative using a beta-glycosidic linkage.", "Starting Materials": [ "Mannose", "Methanol", "Acetic anhydride", "Pyridine", "Dimethyl sulfoxide (DMSO)", "Triethylamine (TEA)", "P-methoxyphenyl (PMP) chloride", "Sodium hydride (NaH)", "Tetrabutylammonium bromide (TBAB)", "Trimethylsilyl trifluoromethanesulfonate (TMSOTf)", "Toluene", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Mannose is protected with P-methoxyphenyl (PMP) chloride in the presence of TEA and DMSO to form PMP-mannose.", "The protected mannose is then converted to the beta-glycoside by reaction with a protected mannose derivative in the presence of TBAB. This forms 4-O-beta-D-Mannopyranosyl-PMP-mannose.", "The PMP group is removed using NaH in methanol to form 4-O-beta-D-Mannopyranosyl-mannose.", "The final compound is obtained by purifying the product using a combination of toluene, chloroform, and water." ] } | |

CAS 编号 |

14417-51-7 |

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC 名称 |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11-,12+/m1/s1 |

InChI 键 |

GUBGYTABKSRVRQ-PZPXDAEZSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

熔点 |

203 - 204 °C |

物理描述 |

Solid |

同义词 |

Mannobiose; 4-O-β-D-Mannopyranosyl-D-mannopyrannose; β-1,4-Mannobiose; _x000B_β-D-Man-[1-4]D-man; Man-β-1,4-Man; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

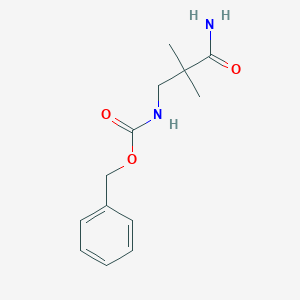

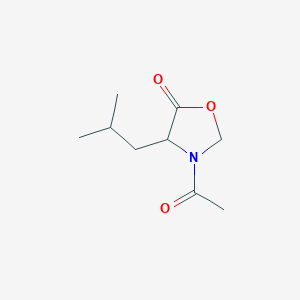

![(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B132598.png)

![Des[2-(2-thienylmethyl)] Eprosartan](/img/structure/B132613.png)

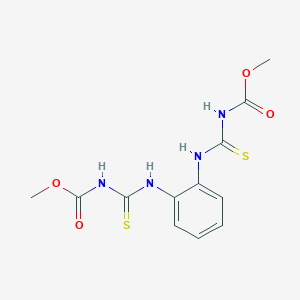

![ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate](/img/structure/B132614.png)

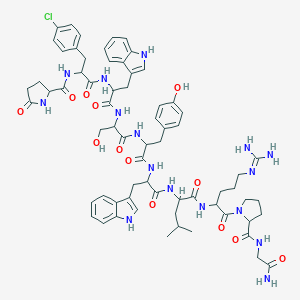

![4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-YL}-1,3-thiazol-2-amine](/img/structure/B132624.png)